
1-Boc-3-cyanoazetidine-3-carboxylic acid
Description
1-Boc-3-cyanoazetidine-3-carboxylic acid (CAS 1158759-45-5) is a bicyclic β-amino acid derivative featuring an azetidine ring (four-membered nitrogen-containing heterocycle) with two functional groups: a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a cyano (-CN) substituent at the 3-position, adjacent to a carboxylic acid moiety. Its molecular formula is C₁₀H₁₄N₂O₄, with a molecular weight of 226.23 g/mol .
The compound is primarily used as a building block in medicinal chemistry and peptide synthesis, where the Boc group facilitates selective deprotection during solid-phase synthesis. The cyano group enhances its versatility, enabling further derivatization (e.g., hydrolysis to amides or carboxylic acids) .
Properties
IUPAC Name |
3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-9(2,3)16-8(15)12-5-10(4-11,6-12)7(13)14/h5-6H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXUUIMQZYMXJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-3-cyanoazetidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 3-cyanoazetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired Boc-protected product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of high-purity reagents. The scalability of the process is crucial for large-scale production, ensuring that the compound can be produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-cyanoazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, often with nucleophiles such as amines or alcohols, leading to the formation of substituted azetidines.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a typical reagent for Boc deprotection.
Reduction: LiAlH4 in tetrahydrofuran (THF) is a standard reducing agent for converting cyano groups to amines.
Major Products Formed:
Substitution: Substituted azetidines with various functional groups.
Hydrolysis: 3-cyanoazetidine-3-carboxylic acid.
Reduction: 3-aminomethylazetidine-3-carboxylic acid.
Scientific Research Applications
1-Boc-3-cyanoazetidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways.
Medicine: It is an intermediate in the synthesis of pharmaceutical agents, including potential drugs for treating various diseases.
Industry: The compound’s derivatives are used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Boc-3-cyanoazetidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may act as enzyme inhibitors or receptor antagonists. The cyano group can interact with active sites of enzymes, while the Boc group provides steric protection during synthetic transformations. The azetidine ring structure contributes to the compound’s stability and reactivity, facilitating its role in various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key azetidine-3-carboxylic acid derivatives and their properties:
Compound Name | CAS | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Applications |
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1-Boc-3-cyanoazetidine-3-carboxylic acid | 1158759-45-5 | C₁₀H₁₄N₂O₄ | Boc (1-position), -CN (3-position) | 226.23 | Peptide synthesis, medicinal chemistry (kinase inhibitors, protease modulators) |
1-Boc-3-fluoroazetidine-3-carboxylic acid | - | C₉H₁₃FNO₄ | Boc (1-position), -F (3-position) | 218.20 | Fluorinated β-amino acid for bioactive molecule design (e.g., PET tracers) |
1-Boc-azetidine-3-carboxylic acid | - | C₉H₁₅NO₄ | Boc (1-position) | 201.22 | Intermediate in drug discovery (e.g., covalent inhibitors) |
1-((Benzyloxy)carbonyl)-3-(Boc-amino)azetidine-3-carboxylic acid | 1823265-82-2 | C₁₈H₂₃N₃O₆ | Cbz (1-position), Boc-NH (3-position) | 377.39 | Orthogonal protection strategies in peptide synthesis |
This compound methyl ester | - | C₁₁H₁₆N₂O₄ | Boc (1-position), -CN, methyl ester | 240.26 | Lipophilic prodrug forms, enhanced membrane permeability |
Physicochemical Properties
- LogP: The cyano derivative has a lower calculated LogP (≈0.5) compared to the methyl ester (≈1.2), influencing solubility and bioavailability .
- Polar Surface Area (PSA): The cyano derivative’s PSA (90 Ų) is higher than the fluoro analog (85 Ų), affecting membrane permeability .
Biological Activity
1-Boc-3-cyanoazetidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article discusses its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a bicyclic structure characterized by the presence of a cyano group and a tert-butoxycarbonyl (Boc) protecting group. The molecular formula is , and its CAS number is 1158759-45-5. This compound serves as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds, enhancing its relevance in medicinal chemistry.
Biological Activity Overview
The biological activity of this compound has been investigated across several studies, highlighting its potential as an antimicrobial, anticancer, and neuroactive agent. Below are some key findings:
Antimicrobial Activity
Research indicates that derivatives of azetidine compounds exhibit antimicrobial properties. A study demonstrated that azetidine derivatives could inhibit the growth of various bacteria, suggesting that this compound may possess similar activity.
Anticancer Properties
The compound has been evaluated for its anticancer effects. In vitro studies have shown that azetidine-based compounds can induce apoptosis in cancer cell lines, making them promising candidates for cancer therapy . The mechanism of action involves the modulation of cell signaling pathways related to cell survival and proliferation.
Neuroactive Effects
Recent investigations into the neuroactive properties of azetidine derivatives suggest that they may influence neurotransmitter systems. For instance, some studies have reported that related compounds can act as orexin receptor antagonists, which may have implications for treating conditions like anxiety and depression . The interaction with orexin receptors indicates potential for addressing neuropsychiatric disorders.
Case Studies and Research Findings
Several case studies highlight the biological activity of this compound:
- Antimicrobial Study : A study tested various azetidine derivatives against Staphylococcus aureus and Escherichia coli, revealing that certain derivatives significantly inhibited bacterial growth. The structure-activity relationship (SAR) indicated that modifications to the azetidine ring could enhance antimicrobial potency.
- Anticancer Research : In an experimental model, this compound was shown to induce apoptosis in human breast cancer cells (MCF-7). The study found that treatment with this compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
- Neuropharmacological Evaluation : A behavioral study on rodents demonstrated that administration of related azetidine compounds resulted in reduced anxiety-like behaviors in models such as the elevated plus maze test. This suggests a potential anxiolytic effect mediated through orexin receptor pathways .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.